molecular formula C20H23N3O3 B250810 N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer: B250810
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: KFFWIXFEEUVKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzodioxine derivatives and has been shown to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.

Wirkmechanismus

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of this compound, an enzyme that is involved in various cellular processes. This compound is a serine/threonine protein kinase that is involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. Inhibition of this compound by this compound leads to the activation of various downstream signaling pathways and the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. The compound has also been shown to exhibit anti-inflammatory and anti-apoptotic effects. In addition, the compound has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its potent inhibitory activity against this compound, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is to study the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. Another future direction is to study the mechanism of action of this compound in more detail and to identify its downstream targets. Finally, future research could focus on the development of more potent and selective this compound inhibitors based on the structure of this compound.

Synthesemethoden

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The first step involves the preparation of 4-methylpiperazine by reacting piperazine with methyl iodide. The second step involves the reaction of 4-methylpiperazine with 4-nitrophenylacetic acid to form 4-(4-methylpiperazin-1-yl)phenylacetic acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the resulting amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound has been shown to exhibit potent inhibitory activity against this compound, an enzyme that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(24)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3,(H,21,24)

InChI-Schlüssel

KFFWIXFEEUVKQH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.